molecular formula C10H10N2O3 B7966556 Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate

Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate

Cat. No.: B7966556
M. Wt: 206.20 g/mol
InChI Key: FHYODUGTTUJMCO-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, the reaction between 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of efficient and scalable synthetic routes. These methods aim to achieve high yields, good atom economy, and eco-friendliness. some methods may have limitations such as long reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidants like tert-butyl hydroperoxide, and solvents such as dimethyl sulfoxide (DMSO) or methyl cyanide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-(2-amino-1,3-benzoxazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9(13)5-6-2-3-8-7(4-6)12-10(11)15-8/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYODUGTTUJMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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